molecular formula C28H27N3O6S B5986013 isopropyl 5-[(2-methoxyanilino)carbonyl]-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate

isopropyl 5-[(2-methoxyanilino)carbonyl]-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate

Cat. No.: B5986013
M. Wt: 533.6 g/mol
InChI Key: URTLRVNYCCLIGB-UHFFFAOYSA-N
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Description

Isopropyl 5-[(2-methoxyanilino)carbonyl]-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 5-[(2-methoxyanilino)carbonyl]-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-[(2-methoxyanilino)carbonyl]-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Isopropyl 5-[(2-methoxyanilino)carbonyl]-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 5-[(2-methoxyanilino)carbonyl]-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The isoxazole ring is known to interact with various biological pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets isopropyl 5-[(2-methoxyanilino)carbonyl]-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of both isoxazole and thiophene rings in the same molecule is relatively rare and contributes to its distinct properties.

Properties

IUPAC Name

propan-2-yl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6S/c1-15(2)36-28(34)21-16(3)24(26(33)29-19-13-9-10-14-20(19)35-5)38-27(21)30-25(32)22-17(4)37-31-23(22)18-11-7-6-8-12-18/h6-15H,1-5H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTLRVNYCCLIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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